N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes an ethoxy group attached to the quinoline ring, a methyl group on the benzofuran ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The starting material, 8-ethoxyquinoline, is synthesized through the ethoxylation of quinoline.
Benzofuran Ring Formation: The benzofuran ring is introduced through a cyclization reaction involving appropriate precursors.
Carboxamide Formation: The final step involves the coupling of the quinoline and benzofuran derivatives through an amide bond formation, typically using reagents such as carbodiimides or acid chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it could bind to DNA or proteins, altering their function and leading to biological effects such as cell growth inhibition or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide
- N-(8-ethoxyquinolin-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
- N-(8-ethoxyquinolin-5-yl)-2-(4-ethylphenoxy)propanamide
Uniqueness
N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C21H18N2O3 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H18N2O3/c1-3-25-18-11-10-16(15-8-6-12-22-19(15)18)23-21(24)20-13(2)14-7-4-5-9-17(14)26-20/h4-12H,3H2,1-2H3,(H,23,24) |
InChI Key |
YINZEZFZUAKUQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)C3=C(C4=CC=CC=C4O3)C)C=CC=N2 |
Origin of Product |
United States |
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